molecular formula C11H12N2O2S B2695773 N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide CAS No. 1903393-20-3

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide

Cat. No.: B2695773
CAS No.: 1903393-20-3
M. Wt: 236.29
InChI Key: AQVSLMZKPPKKGE-UHFFFAOYSA-N
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Description

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide is a compound that features a thiophene ring and an oxazole ring connected by a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the thiophene ring via a propyl chain. One common method involves the cyclization of appropriate precursors to form the oxazole ring, followed by coupling reactions to attach the thiophene moiety .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of green solvents could be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide is unique due to the combination of the oxazole and thiophene rings, which confer distinct electronic and steric properties. This combination can result in unique biological activities and material properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-11(10-3-5-16-8-10)12-4-1-2-9-6-13-15-7-9/h3,5-8H,1-2,4H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVSLMZKPPKKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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